molecular formula C15H23N3O3S B584782 (3-(2-(dimethylamino)ethyl)-1-(hydroxymethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide CAS No. 1797905-62-4

(3-(2-(dimethylamino)ethyl)-1-(hydroxymethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide

Cat. No.: B584782
CAS No.: 1797905-62-4
M. Wt: 325.427
InChI Key: LLFXXOGYYGFSFW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for this compound are not available .

Scientific Research Applications

1. Molecular Structure and Pharmacodynamics

Sumatriptan, chemically known as {3-[2-(dimethyl­amino)eth­yl]-1H-indol-5-yl}-N-methyl­methane­sulfonamide, has been extensively studied for its molecular geometry. Research by Ravikumar, Sridhar, and Krishnan (2006) highlights its similarities with sumatriptan succinate, noting differences in side-chain orientations. This study provides insight into the drug's pharmacodynamics by analyzing intermolecular hydrogen bonds (Ravikumar, Sridhar, & Krishnan, 2006).

2. Chemical Synthesis Processes

In the realm of chemical synthesis, sumatriptan has been a focus for developing new methods. For instance, Sobenina et al. (2010) explored the hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles to achieve amino derivatives of indole, a key step in synthesizing sumatriptan and similar compounds (Sobenina et al., 2010). Similarly, Jakše et al. (2004) delved into synthesizing indole derivatives with N,N-dimethylenaminones, contributing to the broader understanding of indole-based drug synthesis (Jakše, Svete, Stanovnik, & Golobič, 2004).

3. Antiviral Research

Sumatriptan's derivatives have also been studied for their antiviral properties. Ivashchenko et al. (2014) investigated a derivative's solubility, stability, and efficacy in the treatment of influenza A virus in mice, revealing promising pharmacological properties (Ivashchenko et al., 2014). Another study by Ivashchenko et al. (2014) synthesized various derivatives and assessed their antiviral activity against influenza A, BVDV, and HCV, highlighting the compound's potential in antiviral therapy (Ivashchenko et al., 2014).

4. Bioconjugation and Polymer Chemistry

The compound's utility extends to bioconjugation and polymer chemistry. Totaro et al. (2016) examined the EDC/N-hydroxysulfosuccinimide-mediated bioconjugations on carboxylated peptides, a process relevant for medical research and drug development (Totaro, Liao, Bhattacharya, Finneman, Sperry, Massa, Thorn, Ho, & Pentelute, 2016). Ros et al. (2018) investigated the hydrolytic stabilities of polycations based on 2-(dimethylamino)ethyl acrylate, crucial for applications in biomaterials and wastewater treatment (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).

Properties

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFXXOGYYGFSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797905-62-4
Record name 1797905-62-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of N-Hydroxymethyl Sumatriptan in the context of Sumatriptan drug manufacturing?

A1: N-Hydroxymethyl Sumatriptan is identified as Impurity C of Sumatriptan, a drug used to treat migraine headaches []. Understanding the formation and potential presence of this impurity during Sumatriptan synthesis is crucial for ensuring drug purity and quality control in the pharmaceutical industry.

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